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Compound of Interest

Compound Name:
Ethyl 1-methylpyrrole-2-

carboxylate

Cat. No.: B1265761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document is intended to serve as a core reference for

researchers, scientists, and drug development professionals, offering detailed spectroscopic

data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Ethyl 1-
methylpyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results
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¹³C NMR (Carbon-13 NMR) Data

PubChem indicates that ¹³C NMR data is available for Ethyl 1-methylpyrrole-2-carboxylate,

however, specific chemical shifts are not provided in the search results.[1] Data for the related

compound, ethyl pyrrole-2-carboxylate, can be used for comparative purposes.

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data not explicitly found in

search results

Mass Spectrometry (MS)
PubChem indicates the availability of GC-MS data for Ethyl 1-methylpyrrole-2-carboxylate.

[1] The molecular weight of the compound is 153.18 g/mol .[1]

m/z Relative Intensity (%) Assignment

153 Data not explicitly found [M]⁺ (Molecular Ion)

Other fragments not explicitly

found

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 1-
methylpyrrole-2-carboxylate are crucial for reproducibility. While a specific protocol for the N-

methylation of ethyl pyrrole-2-carboxylate was not found, a general synthetic route can be

adapted from the synthesis of the parent compound, ethyl pyrrole-2-carboxylate.[2]
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Synthesis of Ethyl 1-methylpyrrole-2-carboxylate
(Proposed)
This proposed synthesis involves the N-methylation of ethyl pyrrole-2-carboxylate.

Materials:

Ethyl pyrrole-2-carboxylate

Methyl iodide (CH₃I)

Sodium hydride (NaH) or similar strong base

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of ethyl pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere

(e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 1-methylpyrrole-
2-carboxylate in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare

a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it

into a transparent disk.

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Parameters:

Scan range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile

samples.

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

GC-MS Parameters (for volatile samples):

GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector temperature: 250 °C.

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier gas: Helium.

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.
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Mass range: Scan from m/z 40 to 400.

Ion source temperature: 230 °C.

Quadrupole temperature: 150 °C.

Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Ethyl 1-methylpyrrole-2-carboxylate.

Synthesis of Ethyl
1-methylpyrrole-2-carboxylate

Purification
(Column Chromatography)

Crude Product Structural ConfirmationPurified Compound

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry
(GC-MS)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265761#spectroscopic-data-of-ethyl-1-
methylpyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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